1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions bearing fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in these interactions are complex and may include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-methylimidazolium hexafluorophosphate: An imidazolium-based ionic liquid with similar fluorine-containing groups.
Trifluoromethyl ethers: Compounds with trifluoromethoxy groups that share similar properties, such as increased stability and lipophilicity.
Uniqueness
1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20F5N3O2 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-butyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H20F5N3O2/c1-4-5-8-28-18-17(11(2)27-28)13(20(23,24)25)10-14(26-18)12-6-7-15(30-19(21)22)16(9-12)29-3/h6-7,9-10,19H,4-5,8H2,1-3H3 |
InChI Key |
RQSCSJBZTORJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F |
Origin of Product |
United States |
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